molecular formula C22H25N3OS B2738818 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 886915-27-1

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No.: B2738818
CAS No.: 886915-27-1
M. Wt: 379.52
InChI Key: JTUWKNGOZOIPGX-UHFFFAOYSA-N
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Description

The compound 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a benzothiazole-piperazine hybrid characterized by a 4,5-dimethyl-substituted benzothiazole core linked to a piperazine ring, which is further functionalized with a 3-phenylpropan-1-one moiety. The phenylpropanone group may influence conformational flexibility and electronic interactions with biological targets .

Properties

IUPAC Name

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-16-8-10-19-21(17(16)2)23-22(27-19)25-14-12-24(13-15-25)20(26)11-9-18-6-4-3-5-7-18/h3-8,10H,9,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUWKNGOZOIPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one typically involves multi-step organic reactions. One common synthetic route begins with the preparation of substituted 2-amino-benzothiazole intermediates. These intermediates undergo amide coupling reactions using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole rings, often using halogenated reagents under basic conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets such as dopamine and serotonin receptors. The compound acts as an antagonist at these receptors, inhibiting their activity and thereby exerting its pharmacological effects . The pathways involved include the modulation of neurotransmitter release and receptor signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Benzothiazole Substituents

  • Compound A: 1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 897475-26-2) Key Differences: Lacks the 5-methyl group on the benzothiazole ring. Impact: Reduced lipophilicity (ClogP ≈ 3.8 vs. Molecular Weight: 365.49 g/mol (vs. 379.51 g/mol for the target compound).
  • Compound B: 1-(4-{[7-Chloro-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one Key Differences: Incorporates an imidazo-benzothiazole core with a chlorine atom and 4-methylphenyl group. The imidazo fusion increases molecular rigidity, which may reduce off-target interactions .

Piperazine-Linked Derivatives with Varied Acyl Groups

  • Compound C: 4-[4-(4-{4-[((2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy]phenyl}piperazin-1-yl)phenyl]-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one Key Differences: Replaces phenylpropanone with a triazolone-dioxolane moiety.
  • Compound D : 1-Benzoyl-5-(aryl)-{3-[4-(2-phenyl-4-benzylidene-5-oxo-imidazol-1-yl)]phenyl}-4,5-dihydropyrazoles

    • Key Differences : Features a pyrazole-imidazolone scaffold instead of benzothiazole.
    • Impact : The pyrazole ring may confer stronger antimicrobial activity due to nitrogen-rich heterocycles, but the lack of a benzothiazole core could reduce CNS activity .

Data Table: Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) ClogP Key Features
Target Compound Benzothiazole-piperazine 4,5-Dimethyl, 3-phenylpropan-1-one 379.51 4.2 High lipophilicity, CNS potential
Compound A Benzothiazole-piperazine 4-Methyl, 3-phenylpropan-1-one 365.49 3.8 Moderate bioavailability
Compound B Imidazo-benzothiazole 7-Chloro, 4-methylphenyl, methylpropanone 542.44 5.1 Enhanced enzyme inhibition
Compound C Triazolone-dioxolane Dichlorophenyl, isopropyl triazolone 698.57 4.5 High solubility, antifungal activity
Compound D Pyrazole-imidazolone Benzoyl, benzylidene ~550 (estimated) 3.9 Antimicrobial activity

Research Findings and Implications

  • Biological Activity : Compound B’s chlorine atom and imidazo fusion correlate with stronger enzyme inhibition in preliminary studies, though its higher molecular weight (542.44 g/mol) may limit oral absorption .
  • Solubility Trade-offs: Compound C’s triazolone-dioxolane structure enhances aqueous solubility, making it suitable for intravenous formulations, whereas the target compound’s phenylpropanone group balances lipophilicity for CNS applications .

Biological Activity

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole core, a piperazine ring, and a phenylpropanone structure, which contribute to its pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The molecular structure of the compound can be represented as follows:

C16H21N3OS\text{C}_{16}\text{H}_{21}\text{N}_{3}\text{OS}

Key structural features include:

  • Benzothiazole : Known for various biological activities including antimicrobial and anticancer properties.
  • Piperazine : Associated with enhancing binding affinity to biological targets.
  • Phenylpropanone : Contributes to the compound's overall stability and interaction with enzymes.

The mechanism of action for this compound primarily involves its role as an acetylcholinesterase (AChE) inhibitor , which is significant in the context of neurodegenerative diseases such as Alzheimer’s. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is critical for improving cognitive functions in affected individuals.

1. Acetylcholinesterase Inhibition

The compound has demonstrated promising results as an AChE inhibitor. In vitro studies have shown that it effectively reduces AChE activity, with IC50 values indicating strong inhibitory effects comparable to established inhibitors. For instance, compounds with similar structures have reported IC50 values ranging from 0.63 µM to 6.28 µM against AChE .

2. Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antibacterial properties. The synthesized analogs have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The biological efficacy is often evaluated through disc diffusion methods and broth microdilution assays .

3. Anticancer Properties

Studies have also explored the anticancer potential of benzothiazole derivatives. The compound's ability to induce apoptosis in cancer cell lines has been documented, with mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation .

Case Study 1: AChE Inhibition

In a study focusing on the synthesis and evaluation of benzothiazole derivatives, one analog exhibited an IC50 value of 2.14 µM against AChE, demonstrating its potential as a lead compound for further development in treating Alzheimer’s disease .

Case Study 2: Antibacterial Activity

Another study synthesized a series of compounds related to the target compound and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had significant inhibitory effects with zones of inhibition exceeding 20 mm .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with other similar compounds:

CompoundAChE IC50 (µM)Antibacterial ActivityAnticancer Activity
Target Compound2.14ModerateInduces apoptosis
Compound A0.63Strong against S. typhiModerate
Compound B6.28Weak against E. coliHigh

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